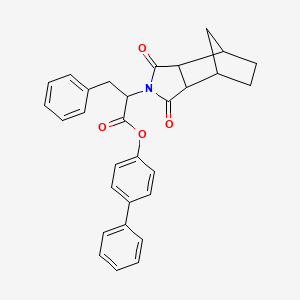![molecular formula C21H19ClFN3O B4060767 {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4060767.png)
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Übersicht
Beschreibung
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: is a complex organic compound that features a combination of pyrazole, phenyl, and quinoline structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinoline intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and scalability. The industrial methods also focus on optimizing reaction times, minimizing waste, and ensuring environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoline moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline structure, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole and quinoline derivatives, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with enzymes and receptors, aiming to discover new therapeutic agents.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of drugs targeting specific diseases. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: shares structural similarities with other pyrazole and quinoline derivatives, such as dichloroanilines and other halogenated aromatic compounds.
Uniqueness: The unique combination of pyrazole, phenyl, and quinoline structures, along with the specific chloro and fluoro substituents, distinguishes this compound from others
Eigenschaften
IUPAC Name |
[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c1-14-2-5-17-10-19(23)8-9-20(17)26(14)21(27)16-6-3-15(4-7-16)12-25-13-18(22)11-24-25/h3-4,6-11,13-14H,2,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXRCRPALVFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a'-(4-fluorophenyl)dihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione](/img/structure/B4060685.png)
![5-(cyclobutylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4060687.png)

![N-[2-(Morpholin-4-YL)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-YL)ethyl]-3,4-dihydrophthalazin-1-YL}phenyl]methanesulfonamide](/img/structure/B4060709.png)
![N-(4-methylphenyl)-4-phenyl-6-[4-(propan-2-yl)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B4060718.png)
![4-Chloro-N-(2-methyl-benzyl)-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B4060719.png)
![3-{[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine trifluoroacetate](/img/structure/B4060725.png)
![N-benzyl-2-{[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060735.png)
![N-{2-[(4-Bromophenyl)amino]-2-phenylethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B4060751.png)
![2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-acetylphenyl)butanamide](/img/structure/B4060757.png)

![1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4060764.png)
![ETHYL 2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4060779.png)
![2-(3-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4060787.png)
